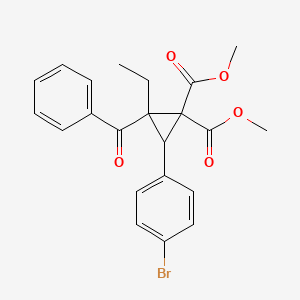

dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related cyclopropane derivatives typically involves the reaction of dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc, leading to the formation of compounds such as dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer. This method highlights the role of zinc in facilitating the formation of the cyclopropane ring, a key feature in the structure of dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate (Aliev et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structure of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate was determined through this method, showcasing the geometrical isomerism and the spatial arrangement of the cyclopropane ring relative to the benzoyl and phenyl groups (Aliev et al., 2000).

Chemical Reactions and Properties

Cyclopropane derivatives like dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate exhibit unique chemical reactions due to the strained nature of the cyclopropane ring. This strain leads to increased reactivity, making these compounds useful intermediates in various chemical syntheses. For example, the reaction of dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate with a catalytic amount of Ph3SnH provides insights into the transformation possibilities of cyclopropane derivatives (Miura et al., 1988).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate is involved in various synthetic pathways and structural analyses within organic chemistry. The compound's reaction with alfa,alfa-dibromobutyrophenone and dimethyl benzylidenemalonate in the presence of zinc results in its formation as a single geometrical isomer, whose structure was confirmed via X-ray diffraction analysis (Aliev et al., 2000). This showcases its utility in synthesizing specific organic compounds with precise structural configurations, essential for further chemical research and applications.

Reaction Mechanisms and Transformations

In research focusing on the reaction mechanisms and transformations involving cyclopropane derivatives, dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate serves as a critical substrate or intermediate. For instance, it participates in radical addition reactions to yield normal adducts of terminal olefins, highlighting the reactivity of its double bond towards radical initiators (Gilchrist & Rees, 1968). Such studies contribute to a deeper understanding of cyclopropane's behavior in various chemical reactions, aiding in the development of novel synthetic routes.

Organic Synthesis and Catalysis

The compound is also instrumental in advancing organic synthesis techniques, particularly in the context of cycloaddition reactions. Research demonstrates its reactivity in 1,3-dipolar cycloadditions with C-aryl or C-amido nitrones, proceeding with high efficiency and selectivity to form unique spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran, Diev, & Molchanov, 2011). Such findings underscore its potential as a versatile building block in synthesizing complex organic molecules, which could be of interest in pharmaceutical research and material science.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could explore the synthesis, characterization, and potential applications of this compound. For instance, the compound could be studied for potential biological activity, given the presence of structural features (like the benzoyl and phenyl rings) that are common in bioactive compounds .

Propiedades

IUPAC Name |

dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethylcyclopropane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO5/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(23)13-11-14)22(21,19(25)27-2)20(26)28-3/h5-13,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOQOAYHSWOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropane-1,1-dicarboxylic acid, 2-benzoyl-3-(4-bromophenyl)-2-ethyl-, dimethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)